(2S)-4-oxoazetidine-2-carboxylic acid

Descripción

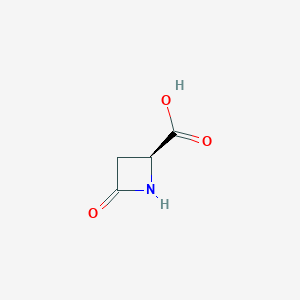

(2S)-4-oxoazetidine-2-carboxylic acid (CAS: 16404-94-7) is a chiral, non-proteinogenic amino acid derivative with a four-membered β-lactam ring (azetidine) substituted with a carboxylic acid group at the C2 position and a ketone at C3. Its molecular formula is C₄H₅NO₃, and it has a molecular weight of 115.09 g/mol . The compound exhibits a melting point of 99–102°C, a density of 1.519 g/cm³, and solubility in water and polar organic solvents .

Structure

2D Structure

Propiedades

IUPAC Name |

(2S)-4-oxoazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c6-3-1-2(5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPMLLKKKHCTBN-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541628 | |

| Record name | (2S)-4-Oxoazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16404-94-7 | |

| Record name | (2S)-4-Oxoazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-4-oxoazetidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Conditions and Optimization

-

Oxidation : L-Threonine is treated with potassium permanganate (KMnO₄) in an acidic aqueous medium, converting the β-hydroxy group to a ketone. This step requires careful pH control (pH 2–3) to prevent over-oxidation.

-

Cyclization : The oxidized intermediate undergoes intramolecular amidation in the presence of a dehydrating agent, such as thionyl chloride (SOCl₂), to form the azetidine ring. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used under reflux conditions.

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, H₂O, 0–5°C | 65–75 | 90–95 |

| Cyclization | SOCl₂, THF, reflux, 12 h | 50–60 | 85–90 |

Challenges include competing side reactions during cyclization, such as epimerization at the α-carbon. To mitigate this, low temperatures (0–5°C) and inert atmospheres are employed.

Chiral Resolution of Racemic Mixtures

Industrial-scale production frequently employs chiral resolution to separate this compound from its racemic mixture. A patented method (CN103467350A) utilizes diastereomeric salt formation with D-α-phenylethylamine, leveraging differences in solubility between enantiomers.

Protocol Overview

-

Salt Formation : Racemic 1-benzyl-4-oxoazetidine-2-carboxylic acid is reacted with D-α-phenylethylamine in ethanol at reflux. The (S)-enantiomer preferentially crystallizes as a less-soluble salt.

-

Recrystallization : The crude salt is purified via recrystallization in acetone, enhancing enantiomeric excess (ee) to >99%.

-

Debenzylation : Catalytic hydrogenation (5–10% Pd/C, methanol, 50°C) removes the benzyl protecting group, yielding the free carboxylic acid.

| Step | Conditions | ee (%) | Yield (%) |

|---|---|---|---|

| Salt Formation | Ethanol, reflux, 2 h | 85–90 | 70–75 |

| Recrystallization | Acetone, −20°C, 12 h | >99 | 60–65 |

| Debenzylation | Pd/C, H₂, methanol, 50°C, 6 h | >99 | 90–95 |

This method excels in scalability and cost-effectiveness but requires meticulous solvent selection to optimize crystal lattice energy differences.

Comparative Analysis of Synthetic Approaches

| Method | Advantages | Limitations | Industrial Applicability |

|---|---|---|---|

| Asymmetric Synthesis | High stereochemical fidelity | Multi-step, moderate yields | Limited by precursor cost |

| Chiral Resolution | Scalable, high purity | Requires racemic starting material | High |

The choice between methods hinges on target scale and enantiomeric purity requirements. Asymmetric synthesis is favored for small-scale pharmaceutical applications, whereas chiral resolution dominates bulk production.

Challenges and Optimization Strategies

Racemization During Synthesis

Racemization at the α-carbon remains a critical issue, particularly under acidic or high-temperature conditions. Strategies to mitigate this include:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 115.09 g/mol

- CAS Number : 16404-94-7

- Melting Point : 99–102 °C

The compound features a four-membered azetidine ring with a carbonyl group and a carboxylic acid moiety, contributing to its reactivity and usefulness in organic synthesis.

Pharmaceutical Applications

-

Synthesis of NMDA Receptor Antagonists

- (2S)-4-Oxoazetidine-2-carboxylic acid serves as a precursor in the synthesis of NMDA receptor antagonists, which are crucial in treating neurological disorders such as Alzheimer's disease and schizophrenia. The ability to modify the azetidine structure allows for the development of compounds with enhanced efficacy and selectivity .

- Development of β-Lactam Antibiotics

- Building Block for 3-Alkyl-L-Aspartic Acids

Case Studies

Emerging Research Directions

Recent studies have indicated potential new applications for this compound beyond traditional uses:

- Antitumor Activity : Research suggests that derivatives of this compound may exhibit antitumor properties, particularly when modified with platinum complexes .

- Drug Delivery Systems : Investigations into its use as a drug carrier have shown promise in enhancing the delivery efficiency of therapeutic agents through targeted mechanisms .

Mecanismo De Acción

The mechanism of action of (2S)-4-oxoazetidine-2-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. These interactions can modulate biochemical pathways and influence cellular processes.

Comparación Con Compuestos Similares

Research Findings and Contradictions

- Biosynthetic Feasibility : Computational studies suggest cyclization of aspartic acid to form this compound is thermodynamically unfavorable . However, Caulobacter spp. achieve this via specialized NRPS machinery, indicating enzymatic overcoming of kinetic barriers .

- Pharmaceutical Utility : Derivatives like EP-7041 demonstrate the compound’s versatility in drug design, though its inherent reactivity requires careful functionalization to avoid off-target effects .

Actividad Biológica

(2S)-4-Oxoazetidine-2-carboxylic acid, a four-membered heterocyclic compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is structurally related to β-lactam antibiotics and exhibits a range of biological properties that make it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The compound is characterized by its azetidine ring structure, which contributes to its unique reactivity and biological interactions. The stereochemistry of this compound is crucial for its biological activity, influencing how it interacts with various biomolecules.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the activity of β-lactamases, enzymes that confer resistance to β-lactam antibiotics, thus enhancing the efficacy of existing antibiotics against resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Some derivatives demonstrate antiproliferative effects on cancer cell lines, suggesting potential applications in cancer therapy . The mechanism appears to involve the inhibition of specific cellular pathways that are crucial for tumor growth and survival.

Inhibition of Amino Acid Transporters

Another notable biological activity is the inhibition of neutral amino acid transporters such as SLC6A19. This inhibition can potentially affect amino acid homeostasis in cells, which may have implications for metabolic disorders .

The biological activity of this compound is largely attributed to its ability to bind to specific targets within cells. This binding can modulate enzyme activities or receptor functions, leading to various physiological effects. For example, its interaction with β-lactamases prevents the breakdown of β-lactam antibiotics, thereby restoring their effectiveness .

Study 1: Antimicrobial Efficacy

In a study published in Organic & Biomolecular Chemistry, researchers synthesized various derivatives of this compound and evaluated their antimicrobial activities against several bacterial strains. The results showed that certain modifications to the azetidine ring significantly enhanced antimicrobial potency, particularly against Gram-positive bacteria .

Study 2: Anticancer Activity

A separate investigation focused on the antiproliferative effects of this compound derivatives on human cancer cell lines. The study found that compounds with specific substituents exhibited IC50 values in the low micromolar range, indicating strong growth inhibition in vitro .

Comparative Analysis

The biological activities of this compound can be compared with other related compounds:

Análisis De Reacciones Químicas

Oxidation

The ketone group at position 4 undergoes oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Outcome : Forms carboxylic acids or ketone derivatives, depending on reaction conditions. For example, oxidation of the azetidine ring can yield α,β-unsaturated carbonyl compounds .

Reduction

The ketone moiety is selectively reduced:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

-

Outcome : Produces 4-hydroxyazetidine-2-carboxylic acid derivatives. Stereochemical control is achievable via chiral catalysts .

Substitution Reactions

The azetidine ring participates in nucleophilic substitution due to ring strain:

-

Reagents : Alkyl halides, acyl chlorides, or organometallic reagents .

-

Conditions : Acidic or basic media facilitate ring opening or functionalization.

-

Example : Reaction with lithium trimethylsilylacetylide yields α-amino acid precursors, which are intermediates for isoleucine synthesis .

Key Reaction Pathway :

Ring-Opening Reactions

The azetidine ring undergoes strain-driven ring-opening:

-

Acid-Catalyzed Hydrolysis : Concentrated HCl cleaves the ring to form γ-chloroamines or linear carboxylic acids .

-

Nucleophilic Attack : Organocuprates or Grignard reagents open the ring regioselectively, producing substituted succinates or maleates .

Example : Reaction with higher-order cuprates generates α-amino acids with >90% regioselectivity .

Anticancer Activity

Cytotoxicity studies reveal moderate activity against cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HL-60 (leukemia) | 28 |

| NCI H292 (lung) | 42 |

| HT29 (colon) | 35 |

Mechanism: Disruption of NF-κB signaling and induction of apoptosis via oxidative stress pathways .

Antibiotic Precursors

Derivatives such as 4-acetoxy-2-azetidinones serve as intermediates for carbapenem antibiotics .

Stereochemical Considerations

The (2S) configuration enables stereoselective transformations:

-

Chiral Auxiliaries : Evans’ auxiliaries direct alkylation or aldol reactions with >90% enantiomeric excess .

-

Asymmetric Hydrogenation : Catalytic hydrogenation retains stereochemistry for pharmaceutical applications .

Industrial and Synthetic Relevance

Q & A

Q. What methods are recommended for determining the enantiomeric purity of (2S)-4-oxoazetidine-2-carboxylic acid in synthetic samples?

Enantiomeric purity can be assessed using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cyclodextrin-based columns) or nuclear magnetic resonance (NMR) spectroscopy employing chiral shift reagents like europium complexes. For HPLC, retention time differences between enantiomers under isocratic conditions (e.g., methanol/water mobile phase) provide resolution. In NMR, splitting of specific proton signals due to diastereomeric interactions with the chiral reagent confirms enantiomeric excess .

Q. What are the solubility characteristics of this compound, and how do they influence experimental design?

The compound exhibits good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) , dimethylformamide (DMF) , and tetrahydrofuran (THF) , as well as partial solubility in water. This property allows flexibility in reaction media for organic synthesis or biochemical assays. For aqueous studies, pre-dissolving in DMSO followed by dilution into buffered solutions is recommended to avoid precipitation .

Q. How can researchers validate the structural integrity of synthesized this compound?

Fourier-transform infrared (FTIR) spectroscopy can confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the 4-oxo group). Mass spectrometry (MS) and elemental analysis verify molecular weight (115.087 g/mol) and composition (C₄H₅NO₃). X-ray crystallography (e.g., orthorhombic P2₁2₁2₁ space group) provides definitive stereochemical confirmation, as demonstrated in related azetidine derivatives .

Advanced Research Questions

Q. What experimental strategies are effective for studying the incorporation of this compound into proteins as a proline analog?

Cell culture models (e.g., bacterial or mammalian systems) can be exposed to the compound to assess misincorporation into proteins. Post-translational analysis via tandem mass spectrometry (LC-MS/MS) identifies peptides where proline residues are replaced. Structural consequences are evaluated using circular dichroism (CD) or X-ray crystallography to detect misfolding or altered tertiary structures. Controls with isotopic labeling (e.g., ¹³C-proline) help distinguish endogenous vs. exogenous incorporation .

Q. How does this compound function as a chiral ligand in asymmetric catalysis, and what reaction types benefit most?

The compound’s rigid azetidine ring and carboxylate group enable coordination to metal centers (e.g., Rh, Cu), inducing stereoselectivity in reactions like asymmetric hydrogenation or cycloadditions . For example, in Diels-Alder reactions, it can enforce endo selectivity by stabilizing transition states through hydrogen bonding. Optimization involves screening metal precursors (e.g., RhCl₃) and solvent systems (e.g., THF/water mixtures) to enhance enantiomeric ratios .

Q. What analytical challenges arise in detecting dimerization of this compound into indigoidine-like compounds, as predicted in bacterial biosynthesis?

Putative dimerization (via enoyl reductase activity in Caulobacter spp.) requires high-resolution mass spectrometry (HRMS) to identify m/z peaks corresponding to dimeric forms (C₈H₁₀N₂O₆). Nuclear Overhauser effect spectroscopy (NOESY) can probe spatial proximity of protons in the dimer. Challenges include distinguishing dimerization from polymerization byproducts, necessitating size-exclusion chromatography or dynamic light scattering (DLS) .

Q. How can this compound be utilized in materials science for synthesizing functional polymers?

The compound’s carboxylic acid group enables covalent conjugation with amine-terminated polymers (e.g., polyethyleneimine) via carbodiimide-mediated coupling. Applications include creating pH-responsive hydrogels or metal-organic frameworks (MOFs) with enhanced thermal stability. For example, composite materials with poly(lactic acid) show improved mechanical properties when characterized by tensile testing and thermogravimetric analysis (TGA) .

Methodological Notes

- Contradiction Analysis : Discrepancies in solubility data (e.g., water solubility) may arise from batch-specific impurities; Karl Fischer titration ensures anhydrous conditions for reproducibility .

- Safety : While not classified as hazardous, use nitrile gloves and fume hoods during handling to mitigate risks of respiratory irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.